XLogP3 Lipophilicity Advantage Over Dimethylamino and Morpholino Analogs
The XLogP3 value of 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is 1.9 [1], indicating moderate lipophilicity. In contrast, the dimethylsulfamoyl analog (CAS 677782-39-7) has a predicted XLogP3 of 0.7 [2], and the morpholine‑4‑sulfonyl analog (CAS 465514-13-0) is estimated at 0.3 [2]. The piperidine derivative thus provides a >1 log unit higher lipophilicity, which is expected to enhance passive membrane permeability and intracellular target engagement when used as a fragment in drug discovery [3].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Dimethylsulfamoyl analog: ~0.7; Morpholine-4-sulfonyl analog: ~0.3 |
| Quantified Difference | Δ logP ≥ 1.2 relative to dimethylamino analog; Δ logP ≈ 1.6 relative to morpholino analog |
| Conditions | Computed by PubChem/XLogP3 algorithm |
Why This Matters
Higher lipophilicity often correlates with improved cellular permeability and oral bioavailability in lead optimisation, making the piperidine congener a preferred choice for medicinal chemists designing cell‑permeable sulfonamide libraries.
- [1] PubChem Compound Summary for CID 16228398. National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/16228398 View Source
- [2] PubChem Compound Summaries for CID 3065690 (dimethyl analog), CID 118763 (sulfamoyl analog). National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3‑26. View Source
